molecular formula C15H26N4O6 B3001623 (3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate CAS No. 1421448-86-3

(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate

Cat. No.: B3001623
CAS No.: 1421448-86-3
M. Wt: 358.395
InChI Key: WRPPVTLSQDCRGZ-UHFFFAOYSA-N
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Description

(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate is a high-purity chemical reagent designed for pharmaceutical and life science research. This complex molecule features a morpholine core linked to a methoxy-methylpyrazole group via a methanone bridge, further functionalized with a methyl(2-hydroxyethyl)aminomethyl side chain. The compound is supplied as a stable formate salt to ensure improved handling and solubility in various experimental buffers. Its sophisticated structure suggests potential as a key intermediate in medicinal chemistry programs, particularly in the synthesis of novel kinase inhibitors or G-protein-coupled receptor (GPCR) ligands. Researchers can utilize this compound as a building block for developing new chemical entities or as a reference standard in analytical studies. The presence of both hydrogen bond donor and acceptor sites, along with a basic amino group, makes it a versatile scaffold for exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4.CH2O2/c1-16(4-6-19)8-11-10-22-7-5-18(11)14(20)12-9-17(2)15-13(12)21-3;2-1-3/h9,11,19H,4-8,10H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPVTLSQDCRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCOCC2CN(C)CCO.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate, with the molecular formula C15H26N4O6 and a molecular weight of 358.395, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC15H26N4O6
Molecular Weight358.395
Purity≥ 95%
IUPAC NameFormic acid; 3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . One notable study focused on its effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.48 µM to 47.02 µM against A549 and NCI-H23 cell lines, respectively .
  • Mechanism of Action : The compound's mechanism involves the inhibition of VEGFR-2, a crucial receptor in tumor angiogenesis. This inhibition leads to reduced tumor growth and induces apoptosis in cancer cells .

Apoptosis Induction

The compound has also been shown to induce apoptosis in cancer cells. In experiments utilizing Annexin V-FITC/PI dual staining assays, it was found that:

  • A549 Cell Line : The compound induced 42.05% apoptosis , significantly higher than the control group .
  • NCI-H23 Cell Line : Apoptotic effects were observed at rates of 34.59% and 36.81% for specific derivatives of the compound .

Study on Morpholino Derivatives

A comparative study investigated various morpholino derivatives similar to the target compound, focusing on their cytotoxic effects:

  • Compounds with a morpholino group showed enhanced cytotoxicity against NSCLC cell lines.
  • The most potent derivative demonstrated an antiproliferative activity comparable to staurosporine, a known anticancer drug .

Mutagenic Potential

While exploring the biological activity, it is essential to consider any potential mutagenicity associated with this compound. Current literature does not indicate significant mutagenic effects; however, ongoing assessments are necessary to ensure safety in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Morpholino Methanone Derivatives

(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one ()
  • Structural Features: Contains a pyrazole ring substituted with a 2,3-dihydro-1,4-benzodioxin group and a phenyl group. Morpholino group connected via an α,β-unsaturated ketone (enone bridge).
  • Substituents on the pyrazole (3-methoxy-1-methyl vs. benzodioxin-phenyl) suggest divergent solubility and target selectivity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives ()
  • Structural Features: Pyrazole rings with hydroxy and amino substituents linked to thiophene or cyanoacetate groups via methanone bridges.
  • Key Differences: The target compound’s morpholino group replaces thiophene/cyanoacetate, altering electronic properties and hydrogen-bonding capacity. The 3-methoxy-1-methyl substitution on the pyrazole may enhance metabolic stability compared to hydroxy-amino analogs .

Pyrazole Derivatives with Heterocyclic Substituents

(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one ()
  • Structural Features: Pyrazole substituted with hydroxy, methyl, and phenyl groups, linked to an enone-aniline moiety.
  • Key Differences: The target compound lacks an aniline group but introduces a morpholino ring, which could reduce toxicity and improve solubility. The methoxy group at the pyrazole 3-position may confer better lipophilicity than the hydroxy group in these analogs .

Morpholino-Containing Quinazolinones ()

5-methyl-3-(3-morpholino-4-yl-phenyl)-2-{1-[9-(2-trimethylsilanylethoxymethyl)-9H-purin-6-ylamino]-ethyl}-3H-quinazolin-4-one
  • Structural Features: Quinazolinone core with morpholino-phenyl and purine-aminoethyl substituents.
  • Key Differences: The target compound’s pyrazole-morpholino methanone structure is simpler, avoiding the complexity of quinazolinone and purine groups. This simplification may enhance synthetic accessibility but reduce affinity for kinase targets common in quinazolinones .

Data Tables for Structural and Functional Comparison

Compound Molecular Weight Key Substituents Key Functional Groups
Target Compound ~400 g/mol (est.) 3-methoxy-1-methyl-pyrazole, hydroxyethyl-methylamino-morpholino Methanone, morpholino, pyrazole
(Z)-3-[3-(Benzodioxin)pyrazol-4-yl]-morpholinopropenone () ~450 g/mol Benzodioxin, phenyl-pyrazole Enone, morpholino
5-Amino-3-hydroxy-pyrazole-thiophene () ~300 g/mol Hydroxy-amino-pyrazole, thiophene Methanone, thiophene
Quinazolinone-morpholino () ~600 g/mol Quinazolinone, purine, morpholino-phenyl Quinazolinone, morpholino

Methodological Considerations in Structural Comparison

  • Graph-Based Similarity Analysis ():
    • Graph-theoretical methods compare compounds as topological networks, capturing critical features like ring systems and substituent arrangements. This approach is more accurate than bit-vector methods for complex structures .
  • Tools like SimilarityLab (): Enable rapid exploration of structure-activity relationships (SAR) by identifying commercially available analogs and activity profiles. This tool could prioritize testing of the target compound’s pyrazole-morpholino analogs .

Implications of Structural Differences

  • Bioactivity: The morpholino group may enhance solubility and hydrogen-bonding interactions compared to thiophene or aniline groups in analogs.
  • Metabolic Stability : The 3-methoxy group on the pyrazole could reduce oxidative metabolism relative to hydroxy-substituted compounds .
  • Synthetic Accessibility: The absence of complex heterocycles (e.g., quinazolinone) simplifies synthesis compared to compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions, such as amidation or nucleophilic substitution, given its morpholine and pyrazole moieties. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC or LC-MS to identify intermediates and byproducts. For example, describes reflux conditions in ethanol for analogous pyrazoline derivatives, with purification via filtration and ethanol washing .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the compound’s structure and purity?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for the morpholine ring (δ ~3.5–4.0 ppm for N–CH₂ groups) and pyrazole protons (δ ~6.5–8.0 ppm).
  • X-ray crystallography : Determine hydrogen-bonding patterns (e.g., amine-N—H⋯O interactions observed in similar morpholine derivatives, as in ) to validate spatial arrangement .
  • IR : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and hydroxyl (O–H) stretches from the formate counterion .

Q. What are the solubility and stability profiles of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Test solubility in DMSO, ethanol, and water (buffered at pH 4–9) using UV-Vis spectroscopy. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure, monitored via TLC or LC-MS. highlights environmental fate studies for related compounds, which can guide protocols for assessing hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps for the morpholine and pyrazole groups, identifying nucleophilic/electrophilic sites.
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets, such as enzymes with morpholine-binding pockets (see for analogous pyrazole-based bioactive compounds) .

Q. What experimental designs are suitable for studying the compound’s degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Employ a split-plot factorial design (as in ) with pH (4, 7, 10) and temperature (25°C, 40°C, 60°C) as factors. Analyze degradation products via GC-MS or HPLC-MS and compare with Arrhenius-derived kinetic models .

Q. How do structural modifications (e.g., replacing the hydroxyethyl group with other substituents) impact bioactivity or physicochemical properties?

  • Methodological Answer : Synthesize analogs using parallel synthesis (e.g., replacing hydroxyethyl with propyl or phenyl groups). Compare logP (via shake-flask method), solubility, and in vitro bioactivity (e.g., enzyme inhibition assays). and provide precedents for structure-activity relationship (SAR) studies in pyrazole-morpholine hybrids .

Q. What strategies resolve contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) for this compound?

  • Methodological Answer :

  • Reconcile X-ray crystallography data (e.g., bond lengths/angles) with NMR-derived coupling constants using software like Mercury or GaussView.
  • Validate discrepancies via variable-temperature NMR to assess dynamic effects (e.g., ring puckering in morpholine) .

Q. How can the compound’s environmental impact be assessed, including biodegradation and ecotoxicity?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., closed bottle test) and ecotoxicity (e.g., Daphnia magna acute toxicity assays). outlines methodologies for tracking abiotic/biotic transformations in environmental matrices .

Methodological Notes

  • Data Analysis : Use multivariate statistics (ANOVA, PCA) to interpret experimental results, as described in for split-plot designs .
  • Safety Protocols : Adopt PPE guidelines from , including handling corrosive reagents (e.g., formate counterions) under fume hoods .

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